molecular formula C19H14FN3O4S B2964408 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate CAS No. 1396869-42-3

1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate

Cat. No. B2964408
CAS RN: 1396869-42-3
M. Wt: 399.4
InChI Key: GFHDKHGZXYAOQA-UHFFFAOYSA-N
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Description

1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H14FN3O4S and its molecular weight is 399.4. The purity is usually 95%.
BenchChem offers high-quality 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

Azetidinones and benzothiazoles, as structural components of the compound , have been extensively studied for their pharmacological properties. Azetidinones, for instance, have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya et al., 2008). Similarly, benzothiazoles have been explored for their potential in treating cancers, with some derivatives showing anticancer activity at low concentrations compared to reference drugs, particularly against lung, breast, and CNS cancers (Hammam et al., 2005).

Antibacterial and Antimicrobial Activity

Compounds incorporating azetidinone and benzothiazole moieties have demonstrated significant antibacterial and antimicrobial efficacy. Novel (1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methyl-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1,2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetate derivatives, for example, showed considerable antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (Kumari et al., 2017).

Anticonvulsant and Neuroprotective Effects

Research has also extended into the neuropharmacological domain, where benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds exhibited potent effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, suggesting their utility as potential anticonvulsant agents (Liu et al., 2016).

Material Science Applications

Beyond pharmacological applications, derivatives of benzothiazole and azetidinone have been explored for their utility in material sciences, such as in the development of novel blend membranes for proton exchange membrane fuel cells (PEMFCs). These studies investigate the influence of heterocyclic moieties on membrane properties, including proton conductivity and water uptake, which are critical for the efficient operation of PEMFCs at low relative humidity (Campagne et al., 2013).

properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-oxo-1,3-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4S/c20-11-5-6-13-16(7-11)28-18(21-13)22-8-12(9-22)26-17(24)10-23-14-3-1-2-4-15(14)27-19(23)25/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHDKHGZXYAOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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